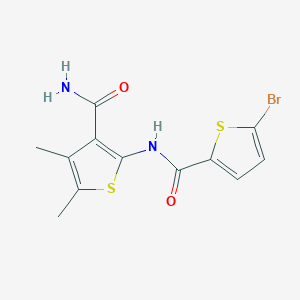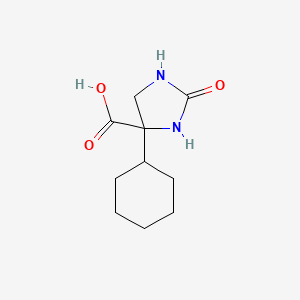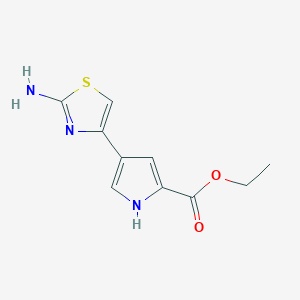![molecular formula C20H21N7O3 B2641868 N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040651-79-3](/img/structure/B2641868.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide” is a semisolid with a yield of 64% . It has been characterized using different spectroscopic techniques .
Synthesis Analysis
The synthesis of this compound involves a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The compound was then crystallized in acetone, EtOAc, and EtOH .Molecular Structure Analysis
The molecular structure of the compound was analyzed using the single crystal X-ray diffraction method (SCXRDM) . The compound was characterized using different spectroscopic techniques, such as 1 H-NMR, 13 C-NMR, FTIR, and UV-Vis spectroscopy .Chemical Reactions Analysis
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .Physical and Chemical Properties Analysis
The compound is a semisolid with a yield of 64% . It has been characterized using different spectroscopic techniques .科学的研究の応用
Synthesis of Novel Compounds
Research focuses on synthesizing novel compounds with potential anti-inflammatory, analgesic, antipsychotic, antiviral, and antimicrobial activities. These efforts are crucial in the drug discovery process, aiming to develop new therapeutic agents with improved efficacy and safety profiles. For example, compounds have been synthesized for potential use as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antipsychotic Agent Development
Efforts in synthesizing heterocyclic carboxamides as potential antipsychotic agents, evaluating their binding affinity to various neurotransmitter receptors, and their efficacy in animal models highlight the ongoing research to address psychiatric disorders with fewer side effects (Norman et al., 1996).
Molecular Interaction Studies
Investigations into the molecular interactions of specific antagonists with receptors, such as the CB1 cannabinoid receptor, provide insights into the drug design process. Understanding these interactions at the molecular level aids in the development of more selective and potent compounds (Shim et al., 2002).
Discovery and Optimization of Receptor Antagonists
The design and synthesis of novel compounds as receptor antagonists for conditions like depression and anxiety through bioisosteric replacement and optimization of pharmacokinetic profiles demonstrate the complex interplay between chemical structure and biological activity (Bromidge et al., 2010).
Antiviral and Antimicrobial Activity Screening
New compounds are synthesized and evaluated for their antiviral activities against specific targets, such as the Tobacco mosaic virus (TMV), and their antimicrobial efficacy against various bacterial and fungal strains. This research contributes to the development of new agents to combat infectious diseases (Krishna Reddy et al., 2013).
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-20(21-15-6-7-17-18(12-15)30-14-29-17)26-10-8-25(9-11-26)13-19-22-23-24-27(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCHXXNIKFLQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2641785.png)
![8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2641787.png)
![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2641788.png)
![6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2641789.png)




![2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2641798.png)



![(3-Chloro-5-fluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641807.png)
![(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2641808.png)
